1-Ethyl-2-methyl-5-cyanobenzimidazole
Overview
Description
1-Ethyl-2-methyl-5-cyanobenzimidazole is a heterocyclic compound . It is also known by several other names such as 5-Cyano-1-ethyl-2-MethylbenziMidazole, 1-ethyl-2-methylbenzimidazole-5-carbonitrile, 1-Ethyl-2-Methyl-1,3-benzodiazole-5-carbonitrile, 1H-Benzimidazole-5-carbonitrile, 1-ethyl-2-methyl-, and 1-ethyl-2-methyl-1H-benzo[d]imidazole-5-carbonitrile .
Molecular Structure Analysis
The molecular formula of 1-Ethyl-2-methyl-5-cyanobenzimidazole is C11H11N3 . Its molecular weight is 185.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-2-methyl-5-cyanobenzimidazole, such as its melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications
Medicine
1-Ethyl-2-methyl-5-cyanobenzimidazole, as a member of the benzimidazole class, has potential applications in medicine due to its structural similarity to naturally occurring nucleotides. It can be used in pharmaceutical testing and as a reference standard for drug development . The compound’s ability to interact with biopolymers could make it a candidate for designing novel therapeutic agents.
Agriculture
In agriculture, the chemical’s properties may be utilized in the synthesis of pesticides or fungicides. Its benzimidazole core can be functionalized to create compounds that target specific pests or plant pathogens, potentially leading to more effective crop protection strategies.
Materials Science
The compound’s robust heterocyclic structure makes it suitable for materials science applications. It could be used in the development of new polymers with enhanced durability or in the creation of organic semiconductors for electronic devices .
Environmental Science
1-Ethyl-2-methyl-5-cyanobenzimidazole might be involved in environmental monitoring and remediation efforts. Its chemical properties could allow it to bind with pollutants, aiding in their detection or removal from ecosystems .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard in chromatographic analyses or in the calibration of instruments. Its well-defined structure and stability under various conditions make it an ideal candidate for such purposes.
Biochemistry
The benzimidazole moiety is significant in biochemistry for its role in enzyme inhibition and interaction with DNA structures. As such, 1-Ethyl-2-methyl-5-cyanobenzimidazole could be used in the study of enzyme mechanisms or in the development of biochemical assays .
Pharmacology
Benzimidazoles, including 1-Ethyl-2-methyl-5-cyanobenzimidazole, are known for their wide range of pharmacological activities. They have been studied for their potential as antidiabetic, anticancer, antimicrobial, and antiparasitic agents, among others. This compound could contribute to the discovery of new drugs with improved efficacy and safety profiles .
Chemical Engineering
In chemical engineering, this compound could be used in process optimization, particularly in the synthesis of complex organic molecules. Its predictable reactivity and the possibility of various substitutions make it a valuable building block in synthetic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-2-methylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSLXELXHYBDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352289 | |
Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-2-methyl-5-cyanobenzimidazole | |
CAS RN |
62306-08-5 | |
Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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